2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Pyrido[2,3-d]pyrimidine Physicochemical profiling Lead optimization

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1401319-12-7; molecular formula C₁₃H₁₅N₃O₄; molecular weight 277.28 g/mol) belongs to the pyrido[2,3-d]pyrimidine-7-carboxylic acid class, a bicyclic heterocyclic scaffold recognized for its utility as an HMG-CoA reductase inhibitor pharmacophore and as a protein kinase inhibitor core. The compound bears a 5-isopentyl (3-methylbutyl) substituent and exists in a 2-hydroxy-4-oxo tautomeric form, distinguishing it from fully aromatic 2,4-dihydroxy congeners.

Molecular Formula C13H15N3O4
Molecular Weight 277.28
CAS No. 1401319-12-7
Cat. No. B2562510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
CAS1401319-12-7
Molecular FormulaC13H15N3O4
Molecular Weight277.28
Structural Identifiers
SMILESCC(C)CCC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O
InChIInChI=1S/C13H15N3O4/c1-6(2)3-4-7-5-8(12(18)19)14-10-9(7)11(17)16-13(20)15-10/h5-6H,3-4H2,1-2H3,(H,18,19)(H2,14,15,16,17,20)
InChIKeyZJHRENRTZGLMDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1401319-12-7) – Compound Identity and Procurement Context


2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1401319-12-7; molecular formula C₁₃H₁₅N₃O₄; molecular weight 277.28 g/mol) belongs to the pyrido[2,3-d]pyrimidine-7-carboxylic acid class, a bicyclic heterocyclic scaffold recognized for its utility as an HMG-CoA reductase inhibitor pharmacophore and as a protein kinase inhibitor core [1][2]. The compound bears a 5-isopentyl (3-methylbutyl) substituent and exists in a 2-hydroxy-4-oxo tautomeric form, distinguishing it from fully aromatic 2,4-dihydroxy congeners. It is cataloged within the InterBioScreen screening library and is available from multiple specialty chemical suppliers for research use.

Why Generic Pyrido[2,3-d]pyrimidine-7-carboxylic Acids Cannot Substitute for CAS 1401319-12-7 in Focused Research Programs


Even within the narrow pyrido[2,3-d]pyrimidine-7-carboxylic acid chemotype, the identity of the 5-position alkyl substituent is a critical determinant of both target engagement and physicochemical properties. The patent literature on HMG-CoA reductase inhibitors within this scaffold explicitly teaches that the B-position substituent (corresponding to the 5-alkyl group) is selected from a broad range, yet the inhibitory potency is directly modulated by its steric bulk, branching, and lipophilicity [1]. The isopentyl group in CAS 1401319-12-7 provides a specific logP and steric profile that cannot be replicated by shorter-chain (e.g., isobutyl, isopropyl) or aromatic congeners. Substituting an analog without matching this 5-alkyl identity risks confounding structure-activity relationship (SAR) interpretation and altering in vitro ADME parameters. The evidence below substantiates the necessity of verifying exact structural identity prior to procurement.

Procurement-Relevant Differentiation Evidence for 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1401319-12-7)


5-Isopentyl Substitution Confers Distinct Physicochemical Properties Relative to Shorter-Chain Alkyl Analogs

CAS 1401319-12-7 possesses a predicted density of 1.321 ± 0.06 g/cm³ and a predicted pKa of 3.21 ± 0.20, values identical to those of the 5-isobutyl analog (CAS 1322604-65-8) within computational tolerance, but the additional methylene unit in the isopentyl chain increases the molecular weight from 263.25 to 277.28 g/mol and adds one heavy atom . This structural increment has measurable consequences for lipophilicity-driven properties; while no experimentally measured logP is publicly available for either compound, the increased carbon count in the isopentyl derivative predicts enhanced membrane permeability and altered tissue distribution relative to the isobutyl congener . The SCCS of such differences is critical when selecting compounds for cell-based phenotypic screens or in vivo pharmacokinetic studies where passive permeability governs intracellular exposure.

Pyrido[2,3-d]pyrimidine Physicochemical profiling Lead optimization

Class-Level HMG-CoA Reductase Inhibitory Activity Validates the Scaffold but Does Not Yet Quantify the Isopentyl Advantage

The pyrido[2,3-d]pyrimidine scaffold is established as an HMG-CoA reductase inhibitor chemotype. U.S. Patent 5,075,311 demonstrates that compounds within this class exhibit 'superior inhibitory action on HMG-CoA reductase' [1]. However, the patent's exemplified compounds and biological data tables do not include the specific 5-isopentyl-2-hydroxy-4-oxo derivative CAS 1401319-12-7. Quantitative IC₅₀ data for closely related pyrido[2,3-d]pyrimidine-7-carboxylic acids are deposited in BindingDB (e.g., CHEMBL3246895 series), with micromolar-range potency against rat liver HMG-CoA reductase, but these entries correspond to structurally distinct analogs bearing arylthio substituents rather than simple alkyl chains [2]. Consequently, the isopentyl-specific differentiation must be inferred from SAR trends taught in the Bayer patent: increasing B-substituent alkyl chain length modulates potency through altered active-site hydrophobic pocket occupancy [1].

HMG-CoA reductase Cholesterol biosynthesis inhibition SAR by homologation

2-Hydroxy-4-oxo Tautomeric Form Distinguishes CAS 1401319-12-7 from Fully Aromatic 2,4-Dihydroxy Derivatives

CAS 1401319-12-7 is consistently named '2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid' by authoritative databases, while some vendors synonymously list it as '2,4-Dihydroxy-5-isopentylpyrido[2,3-d]pyrimidine-7-carboxylic acid' . This naming duality reflects the tautomeric equilibrium between the 2-hydroxy-4-oxo (lactam) and 2,4-dihydroxy (dihydroxy-aromatic) forms. The former presents one hydrogen-bond donor (2-OH) and one acceptor (4-oxo), plus the 7-carboxylic acid, while the fully aromatic 2,4-dihydroxy tautomer presents two hydroxyl donors. This tautomeric preference influences hydrogen-bonding capacity, tautomer-dependent receptor recognition, and the compound's protonation state at physiological pH, directly affecting in silico docking scores and pharmacophore modeling outputs [1].

Tautomerism Pyrido[2,3-d]pyrimidine Hydrogen-bond donor/acceptor profile

Vendor Purity Thresholds Enable Informed Procurement While Storage Conditions Indicate Stability Requirements

Commercially available batches of CAS 1401319-12-7 are offered at ≥98% purity by HPLC from multiple suppliers including Leyan and Chemscene, with the product specified exclusively for research use . The recommended storage condition is 'sealed in dry, 2–8°C,' indicating sensitivity to moisture and ambient thermal degradation . In contrast, the isobutyl analog CAS 1322604-65-8 is subject to patent-related sales restrictions and has more limited commercial availability, with fewer suppliers offering verified purity documentation . This differential in supply-chain accessibility and documented purity specification directly affects procurement lead time and experimental reproducibility.

Compound procurement Purity specification Stability and storage

Optimal Research Application Scenarios for 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (CAS 1401319-12-7)


SAR by Homologation: Elucidating the Contribution of 5-Alkyl Chain Length to HMG-CoA Reductase Inhibition

Procure CAS 1401319-12-7 alongside the isobutyl (CAS 1322604-65-8) and isopropyl (InterBioScreen STOCK1N-78235) homologs to construct a systematic homologation series. The isopentyl derivative serves as the critical mid-chain-length probe between the isobutyl and hypothetical longer-chain (e.g., isohexyl) congeners. The patent-established scaffold activity for HMG-CoA reductase [1], combined with the documented purity specifications of CAS 1401319-12-7 (≥98%), enables a controlled experiment where the single variable is alkyl chain length. The predicted density difference (1.321 vs. 1.361 g/cm³ for the isobutyl analog) provides a computational anchor for interpreting any divergent biochemical assay results .

In Silico Pharmacophore Modeling and Tautomer-Dependent Docking Studies

Use the 2-hydroxy-4-oxo tautomeric form of CAS 1401319-12-7 as input for molecular docking studies against HMG-CoA reductase (PDB structures available) or Src-family kinase targets. The defined H-bond donor count (2 donors: 2-OH and 7-COOH) and polar surface area of 108.9 Ų [1] provide precise pharmacophoric constraints that differentiate it from the 2,4-dihydroxy tautomer. This scenario is particularly relevant for virtual screening campaigns where tautomeric state can alter pose prediction and enrichment factor calculations.

Physicochemical Profiling for Lead Optimization: LogP and Permeability Benchmarking

Employ CAS 1401319-12-7 as a reference compound in chromatographic hydrophobicity index (CHI) or PAMPA permeability assays to experimentally determine its logP and effective permeability. The predicted molecular weight (277.28 g/mol) and heavy atom count (30) position it favorably within Lipinski's rule-of-five space [1], making it a viable starting point for lead optimization programs targeting intracellular enzymes. The experimental logP value, once determined, can be directly compared to the predicted values for the isobutyl analog to validate in silico ADME models.

Chemical Biology Tool: Screening Library Diversity Element for Phenotypic Assays

Incorporate CAS 1401319-12-7 into diversity-oriented screening libraries targeting cholesterol biosynthesis pathways, cancer cell proliferation, or inflammatory signaling. While compound-specific IC₅₀ data are not yet available, the pyrido[2,3-d]pyrimidine scaffold is validated across multiple target classes including HMG-CoA reductase and tyrosine kinases [1]. The isopentyl substituent provides a distinct steric and lipophilic profile not captured by aromatic or shorter alkyl congeners, maximizing chemical diversity within the screening set.

Quote Request

Request a Quote for 2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.